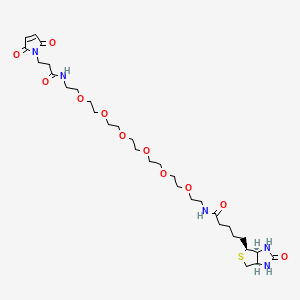
Biotin-PEG6-Mal
Vue d'ensemble
Description
Biotin-PEG6-Mal is a maleimide biotinylation linker . It can react with sulfhydryl groups (at pH 6.5-7.5) specifically to form a thioether linkage . The hydrophilic PEG spacer increases the aqueous solubility of the molecules conjugated to the biotin compound . It also helps to minimize steric hindrance involved with the binding to avidin molecules .
Synthesis Analysis
Biotin-PEG6-Mal is a biotin-labeled, PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of Biotin-PEG6-Mal is C31H51N5O11S . The molecular weight is 701.83 g/mol . The Biotin-PEG6-Mal molecule contains a total of 101 bonds .Chemical Reactions Analysis
Biotin-PEG6-Mal can react with sulfhydryl groups (at pH 6.5-7.5) specifically to form a thioether linkage . This reaction is crucial for its role as a PROTAC linker .Physical And Chemical Properties Analysis
Biotin-PEG6-Mal is a hydrophilic compound due to the presence of the PEG spacer . This increases the aqueous solubility of the molecules conjugated to the biotin compound . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Biotinylation Linker
“Biotin-PEG6-Mal” is a maleimide biotinylation linker that can react with sulfhydryl groups (at pH 6.5-7.5) specifically to form a thioether linkage . This property allows it to be used in various scientific research applications where biotinylation of molecules is required.
Increasing Aqueous Solubility
The hydrophilic PEG spacer in “Biotin-PEG6-Mal” increases the aqueous solubility of the molecules conjugated to the biotin compound . This makes it useful in research applications where increasing the solubility of certain molecules is necessary.
Minimizing Steric Hindrance
“Biotin-PEG6-Mal” also helps to minimize steric hindrance involved with the binding to avidin molecules . This is particularly useful in research applications where binding to avidin molecules is required, but steric hindrance could potentially interfere with this process.
Labeling and Crosslinking Cysteines
“Biotin-PEG6-Mal” is a PEG derivative containing a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls . This makes it useful in research applications where labeling and crosslinking of cysteines and other sulfhydryls is required.
Food Additives
Biotin, which is a part of “Biotin-PEG6-Mal”, has important applications in food additives . It can be used to enhance the nutritional value of food products.
Biomedicine
Biotin also has important applications in biomedicine . It acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates. It is also used therapeutically to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes .
Mécanisme D'action
Target of Action
Biotin-PEG6-Mal is a maleimide biotinylation linker . Its primary targets are sulfhydryl groups . These groups are found in many biological molecules, including proteins, where they are present in the amino acid cysteine .
Mode of Action
Biotin-PEG6-Mal interacts with its targets by forming a thioether linkage . This reaction occurs specifically with sulfhydryl groups at a pH of 6.5-7.5 . The compound also contains a hydrophilic PEG spacer, which increases the aqueous solubility of the molecules conjugated to the biotin compound . This spacer also helps to minimize steric hindrance involved with the binding to avidin molecules .
Biochemical Pathways
The biochemical pathways affected by Biotin-PEG6-Mal are those involving proteins with sulfhydryl groups . By forming a thioether linkage with these groups, Biotin-PEG6-Mal can alter the structure and function of these proteins . The exact downstream effects would depend on the specific proteins targeted.
Pharmacokinetics
The presence of the hydrophilic peg spacer suggests that the compound may have good solubility in aqueous environments This could potentially enhance its bioavailability
Result of Action
The result of Biotin-PEG6-Mal’s action is the formation of a stable, irreversible thioether linkage with sulfhydryl groups . This can lead to changes in the structure and function of the targeted proteins . The exact molecular and cellular effects would depend on the specific proteins targeted.
Action Environment
The action of Biotin-PEG6-Mal is influenced by the pH of the environment . The compound reacts specifically with sulfhydryl groups at a pH of 6.5-7.5 . . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability include temperature and the presence of other chemical species.
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N5O11S/c37-26(4-2-1-3-25-30-24(23-48-25)34-31(41)35-30)32-8-11-42-13-15-44-17-19-46-21-22-47-20-18-45-16-14-43-12-9-33-27(38)7-10-36-28(39)5-6-29(36)40/h5-6,24-25,30H,1-4,7-23H2,(H,32,37)(H,33,38)(H2,34,35,41)/t24-,25-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVNKONXZBFCPD-QRQMUESOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N5O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG6-Mal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)

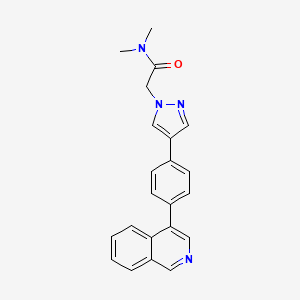

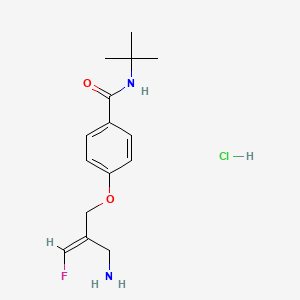
![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)

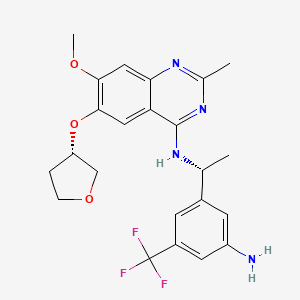

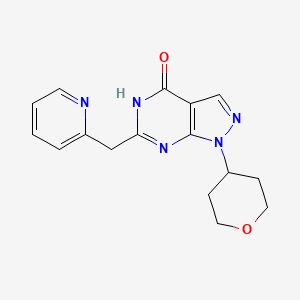
![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)
